
S-(+)-Flecainide
概要
説明
S-(+)-Flecainide: is a chiral form of flecainide, a class IC antiarrhythmic agent used primarily for the treatment of arrhythmias, including atrial fibrillation and ventricular tachycardia . It is known for its ability to stabilize the cardiac cell membrane by blocking sodium channels, thereby reducing the excitability of cardiac cells .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of S-(+)-Flecainide involves several steps, starting from the appropriate chiral precursor. The process typically includes the formation of the intermediate compounds through a series of chemical reactions such as alkylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers .
化学反応の分析
Types of Reactions: : S-(+)-Flecainide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
Pharmacodynamics
S-(+)-Flecainide exerts its effects primarily by blocking sodium channels in cardiac tissues. It has a high affinity for activated sodium channels, leading to a significant reduction in the maximum upstroke velocity of phase 0 of the cardiac action potential, particularly in the His-Purkinje system and ventricular muscle. This action results in prolonged depolarization and increased refractoriness. Additionally, this compound inhibits potassium currents, specifically the rapid component of the delayed rectifier potassium current (I_Kr), which further prolongs the action potential duration in ventricular and atrial tissues .
Clinical Applications
This compound is primarily indicated for:
- Atrial Fibrillation : It is used for rhythm control in patients without structural heart disease.
- Supraventricular Tachycardia : Effective in treating paroxysmal supraventricular tachycardia (PSVT), including atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT).
- Ventricular Arrhythmias : It is indicated for life-threatening sustained ventricular tachycardia and catecholaminergic polymorphic ventricular tachycardia (CPVT) due to its ability to stabilize cardiac membranes and reduce abnormal electrical activity .
Case Study 1: Flecainide Toxicity Management
A notable case involved a patient with idiopathic ventricular arrhythmia who experienced flecainide toxicity after increasing their dosage. The patient presented with elevated serum levels of flecainide (2.05 mg/mL) and ECG changes indicative of toxicity. Management included intravenous sodium bicarbonate to reverse sodium channel blockade, which successfully narrowed the QRS complex over time .
Case Study 2: Accidental Overdose
Another case highlighted an accidental overdose where a 78-year-old patient took an excessive dose of flecainide. The treatment strategy involved sodium bicarbonate administration and lipid emulsion therapy, which led to stabilization of the patient's cardiac rhythm and resolution of symptoms .
Adverse Effects
While this compound is effective, it carries risks of significant adverse effects, including:
作用機序
S-(+)-Flecainide exerts its effects by blocking sodium channels in the cardiac cells, which reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This action stabilizes the cardiac cell membrane and reduces the excitability of the heart muscle, thereby preventing abnormal electrical activity that can lead to arrhythmias . The molecular targets include the voltage-gated sodium channels, and the pathways involved are primarily related to the modulation of ion flow across the cardiac cell membrane .
類似化合物との比較
Similar Compounds: : Other compounds similar to S-(+)-Flecainide include other class IC antiarrhythmic agents such as propafenone, encainide, and moricizine .
Uniqueness: : this compound is unique in its specific chiral form, which can have different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers . This uniqueness can result in different therapeutic effects and side effect profiles, making it a valuable compound for specific clinical applications .
生物活性
S-(+)-Flecainide is a potent antiarrhythmic agent classified under the Class IC category, primarily used in the management of various cardiac arrhythmias. Its biological activity is characterized by its effects on ion channels, particularly sodium (Na) and calcium (Ca) channels, which play crucial roles in cardiac action potentials. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound exerts its effects primarily through the following mechanisms:
- Sodium Channel Blockade : Flecainide binds to open and inactivated states of voltage-gated Na channels (Nav1.5) in a rate- and voltage-dependent manner. This reduces the influx of Na, leading to a slower rise of phase 0 of the action potential, particularly in His-Purkinje tissue and ventricular muscle .
- Inhibition of Calcium Release : The compound has been shown to inhibit ryanodine receptor 2 (RyR2), which reduces Ca sparks and spontaneous calcium release from the sarcoplasmic reticulum. This action is significant in preventing arrhythmogenic calcium currents .
- Potassium Channel Effects : At higher concentrations, flecainide inhibits potassium channels, specifically the rapid component of the delayed rectifier K current (I), prolonging action potential duration (APD) in ventricular fibers while shortening it in Purkinje fibers .
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
- Calcium Dynamics : A study demonstrated that flecainide induces sustained changes in Ca sparks and waves in permeabilized adult rat ventricular myocytes (ARVM). Notably, a concentration of 25 μM was required to observe significant effects on Ca wave frequency and amplitude .
- Clinical Efficacy : Clinical trials have confirmed flecainide's effectiveness in suppressing sustained ventricular tachycardia and managing atrial fibrillation. Its ability to prolong refractoriness is particularly beneficial in these conditions .
- Comparative Studies : In comparison with other antiarrhythmic agents, flecainide's unique binding properties to ion channels have been highlighted as a mechanism that differentiates its efficacy and safety profile .
Data Tables
The following table summarizes key pharmacodynamic properties and effects of this compound:
Property | Effect |
---|---|
Sodium Channel Blockade | Reduces phase 0 depolarization; slows conduction velocity |
Calcium Channel Inhibition | Decreases spontaneous Ca release; reduces arrhythmogenic currents |
Potassium Channel Effects | Prolongs APD in ventricular muscles; shortens APD in Purkinje fibers |
Clinical Applications | Effective for ventricular tachycardia, atrial fibrillation, and long QT syndromes |
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study 1 : An 83-year-old male with recurrent falls due to bradycardia was treated with flecainide alongside pacemaker therapy. Post-treatment evaluations showed significant improvement in heart rate stability without adverse arrhythmias .
- Case Study 2 : A 56-year-old female with persistent atrial fibrillation underwent radiofrequency ablation followed by flecainide therapy. The patient exhibited reduced episodes of atrial fibrillation and improved quality of life indicators post-treatment .
特性
IUPAC Name |
N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317193 | |
Record name | (S)-Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99495-92-8 | |
Record name | (S)-Flecainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99495-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。